An In-depth Structural Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole: A Technical Guide for Researchers
An In-depth Structural Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive structural analysis of the heterocyclic compound 5-Ethoxy-2-methyl-4-phenyloxazole, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural elucidation.
Introduction
5-Ethoxy-2-methyl-4-phenyloxazole is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the structural features of these molecules is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed structural characterization of 5-Ethoxy-2-methyl-4-phenyloxazole.
Molecular Structure and Properties
The molecular structure of 5-Ethoxy-2-methyl-4-phenyloxazole consists of a central oxazole ring substituted with an ethoxy group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.
Table 1: General Properties of 5-Ethoxy-2-methyl-4-phenyloxazole
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-Ethoxy-2-methyl-4-phenyloxazole |
| Canonical SMILES | CCOC1=C(C=N(O1)C)C2=CC=CC=C2 |
Spectroscopic Analysis
A complete spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 5-Ethoxy-2-methyl-4-phenyloxazole. This section summarizes the available and predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data for 5-Ethoxy-2-methyl-4-phenyloxazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.88 – 7.81 | m | 2H | Aromatic protons (ortho-protons of phenyl group) |
| 7.45 – 7.38 | m | 2H | Aromatic protons (meta-protons of phenyl group) |
| 7.31 – 7.25 | m | 1H | Aromatic proton (para-proton of phenyl group) |
| 4.25 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.48 | s | 3H | -CH₃ (at C2) |
| 1.52 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Data obtained from a 400 MHz NMR spectrometer in Chloroform-d.[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data for 5-Ethoxy-2-methyl-4-phenyloxazole
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C5 (Oxazole ring) |
| ~152 | C2 (Oxazole ring) |
| ~131 | C4 (Oxazole ring) |
| ~129 | Quaternary carbon of phenyl group |
| ~128.5 | ortho-Carbons of phenyl group |
| ~128 | para-Carbon of phenyl group |
| ~126 | meta-Carbons of phenyl group |
| ~68 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| ~14 | -CH₃ (at C2) |
Note: These are predicted values based on the analysis of structurally similar compounds, such as 5-methoxy-2-methyl-4-phenyloxazole.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for 5-Ethoxy-2-methyl-4-phenyloxazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1650-1600 | Medium | C=N stretching (oxazole ring) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1580-1500 | Medium | C=C stretching (oxazole ring) |
| ~1250-1200 | Strong | C-O-C stretching (asymmetric, ethoxy) |
| ~1100-1000 | Strong | C-O-C stretching (symmetric, ethoxy and ring) |
Note: Predicted values based on typical IR frequencies for substituted oxazoles and aromatic ethers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for 5-Ethoxy-2-methyl-4-phenyloxazole
| m/z | Predicted Fragment |
| 203 | [M]⁺ (Molecular ion) |
| 175 | [M - C₂H₄]⁺ |
| 174 | [M - C₂H₅]⁺ |
| 132 | [M - C₂H₅O - CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Predicted fragmentation pattern based on the structure of 5-Ethoxy-2-methyl-4-phenyloxazole.
Experimental Protocols
This section details the general experimental procedures for the synthesis and purification of 5-Ethoxy-2-methyl-4-phenyloxazole.
Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole
A common method for the synthesis of polysubstituted oxazoles involves the reaction of a diazo compound with a nitrile in the presence of a suitable catalyst. A general procedure is outlined below.[1]
Materials:
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2-Diazo-1-phenylethanone
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Acetonitrile
-
Ethanol
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Rhodium(II) acetate dimer (or other suitable catalyst)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
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Hexane and Ethyl acetate for eluent
Procedure:
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To a solution of 2-diazo-1-phenylethanone (1.0 mmol) in a mixture of acetonitrile (5 mL) and ethanol (5 mL), add the rhodium(II) acetate dimer catalyst (1 mol%).
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure 5-Ethoxy-2-methyl-4-phenyloxazole.
Structural Characterization
The synthesized compound should be characterized by the spectroscopic methods detailed in Section 3 to confirm its identity and purity.
Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and structural analysis of 5-Ethoxy-2-methyl-4-phenyloxazole.
Caption: Workflow for the synthesis and structural analysis.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of 5-Ethoxy-2-methyl-4-phenyloxazole. The compilation of spectroscopic data, both experimental and predicted, alongside a detailed synthetic protocol, offers a valuable resource for researchers in organic and medicinal chemistry. Further investigation, particularly crystallographic analysis, would provide deeper insights into the solid-state conformation and intermolecular interactions of this compound, which could be pivotal for its application in drug design and development.
